2-({2-[4-(4-CHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE
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Overview
Description
2-({2-[4-(4-CHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE is a complex organic compound with a molecular formula of C20H23ClN4O2 It is characterized by the presence of a piperazine ring substituted with a chlorobenzyl group, an acetyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[4-(4-CHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Substitution with Chlorobenzyl Group: The piperazine ring is then substituted with a chlorobenzyl group using a nucleophilic substitution reaction.
Acetylation: The substituted piperazine is acetylated using acetic anhydride or acetyl chloride in the presence of a base.
Formation of Benzamide Moiety: Finally, the acetylated piperazine is reacted with benzoyl chloride to form the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-({2-[4-(4-CHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-({2-[4-(4-CHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-({2-[4-(4-CHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- **4-(4-CHLOROBENZYL)-1-PIPERAZINYL)IMINO)METHYL)PHENOXY)ACETIC ACID
- **4-(4-METHYLBENZYL)-1-PIPERAZINYL)IMINO)METHYL)PHENOXY)ACETIC ACID
- **4-(2-PYRIDINYL)-1-PIPERAZINYL)IMINO)METHYL)PHENOXY)ACETIC ACID
Uniqueness
2-({2-[4-(4-CHLOROBENZYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperazine ring with a chlorobenzyl group and a benzamide moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[[2-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c21-16-7-5-15(6-8-16)13-24-9-11-25(12-10-24)14-19(26)23-18-4-2-1-3-17(18)20(22)27/h1-8H,9-14H2,(H2,22,27)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYKQNCEJFEXMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=CC=C3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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